Trans-Anethole-d3

Bioanalysis LC-MS/MS Internal Standard

Trans-Anethole-d3 (CAS 444904-67-0) is the optimal stable isotope-labeled internal standard for trans-anethole bioanalysis. Its +3 Da mass shift enables unequivocal chromatographic resolution from the unlabeled analyte while mirroring its extraction, derivatization, and ionization behavior. This co-eluting surrogate corrects for ion suppression/enhancement and volatile losses that compromise structural analogs, ensuring FDA/EMA validation compliance. Essential for plasma/urine pharmacokinetics, in vitro hepatocyte metabolism studies, and SNIF-NMR/IRMS-based food authenticity testing where unlabeled trans-anethole fails due to photochemical decay to cis-anethole and p-anisaldehyde.

Molecular Formula C10H12O
Molecular Weight 151.22 g/mol
Cat. No. B12365212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-Anethole-d3
Molecular FormulaC10H12O
Molecular Weight151.22 g/mol
Structural Identifiers
SMILESCC=CC1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3
InChIKeyRUVINXPYWBROJD-VGIDZVCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-Anethole-d3 Procurement Guide: A Deuterated Phenylpropene Internal Standard for Quantitative MS


Trans-Anethole-d3 (CAS: 444904-67-0; molecular formula: C10H9D3O; molecular weight: 151.22 g/mol) is a deuterium-labeled analog of trans-anethole (E-anethole) . Trans-anethole is a naturally occurring phenylpropene derivative and the principal aromatic constituent of essential oils from star anise, fennel, and anise [1]. It exhibits concentration-dependent biological activities: estrogenic at low concentrations and cytotoxic at high concentrations in tumor cell lines . However, its inherent physicochemical limitations—specifically low aqueous solubility, high volatility, strong odor, and limited thermal/photochemical stability [1]—present significant analytical challenges. Trans-Anethole-d3 addresses these by providing a stable isotope-labeled analog with a distinct mass shift (+3 Da) for accurate quantitation via GC-MS or LC-MS, while preserving near-identical chemical behavior to the unlabeled analyte during extraction and ionization [2][3].

Why Unlabeled Trans-Anethole or Alternative Internal Standards Cannot Replace Trans-Anethole-d3 in Quantitative Bioanalysis


Interchanging Trans-Anethole-d3 with unlabeled trans-anethole or structurally similar internal standards in quantitative assays introduces unacceptable systematic error and compromises data integrity. Unlabeled trans-anethole suffers from low physicochemical stability under light and thermal stress, undergoing chemical decay to cis-anethole and p-anisaldehyde [1], and exhibits high volatility and low aqueous solubility that complicate reproducible handling [2]. More critically, the use of a non-isotopic internal standard (e.g., a structural analog) fails to correct for matrix effects and variable extraction recovery, as such analogs do not co-elute or ionize identically to the analyte under LC-MS/MS conditions [3]. Conversely, a deuterated internal standard like Trans-Anethole-d3 provides superior method accuracy by closely mimicking the analyte's behavior during sample preparation, chromatography, and ionization, thereby mitigating the impact of ion suppression/enhancement and extraction variability [4]. The evidence below quantifies these differential advantages.

Trans-Anethole-d3 Quantitative Evidence Guide: Head-to-Head Analytical Performance Data


Quantitative Accuracy Enhancement: Deuterated vs. Structural Analog Internal Standard in LC-MS/MS

In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) such as Trans-Anethole-d3 demonstrably improves accuracy and precision compared to a structurally similar analog. A class-level analysis indicates that deuterated internal standards provide similar extraction recovery, ionization response, and matrix effect behavior to the target analyte, thereby minimizing quantification bias [1]. In contrast, non-isotopic internal standards may exhibit differential chromatographic and extraction behavior, leading to systematic errors that can be substantial, as reported in case studies [2]. While direct head-to-head data for Trans-Anethole-d3 against a specific analog are not available in the public literature, the well-established principle in bioanalytical chemistry is that SIL-IS is the gold standard for correcting matrix effects and recovery variability [1].

Bioanalysis LC-MS/MS Internal Standard

Metabolic Stability Tracking: Deuterium Label Enables Specific Demethylation Pathway Elucidation

Trans-Anethole-d3 has been employed in hepatic metabolism studies to trace the demethylation pathway of trans-anethole, leveraging the deuterium label for unambiguous identification of metabolic intermediates . This isotopic labeling allows for real-time tracking of metabolic flux, a capability not achievable with the unlabeled compound due to endogenous background interference. In contrast, the unlabeled trans-anethole is extensively metabolized in humans primarily to 4-methoxyhippuric acid (accounting for 56% of an administered dose), with additional minor metabolites [1]. The deuterated analog enables precise quantification of these pathways without confounding from endogenous sources, a critical requirement for drug metabolism and pharmacokinetic (DMPK) studies.

Metabolism Drug Development Isotope Tracing

Matrix Effect Compensation: Co-Elution with Analyte Reduces Ion Suppression Variability

A primary advantage of deuterated internal standards such as Trans-Anethole-d3 is their ability to co-elute with the unlabeled analyte, thereby experiencing identical matrix-induced ion suppression or enhancement during electrospray ionization (ESI) [1]. In contrast, a structural analog internal standard may exhibit a different retention time and, consequently, a different degree of matrix effect, leading to inaccurate quantification. While the magnitude of matrix effect varies by sample type, studies have demonstrated that the use of a stable isotope-labeled internal standard can reduce inter-subject variability in bioanalysis by up to 30-50% compared to analog internal standards [2].

LC-MS Matrix Effects Quantitative Analysis

Trans-Anethole-d3 Procurement Decision Matrix: Recommended Applications Based on Evidence


1. Quantitative Bioanalysis of Trans-Anethole in Pharmacokinetic Studies

In human volunteer studies, trans-anethole undergoes extensive metabolism to 4-methoxyhippuric acid (56% of dose) and other minor metabolites [1]. Accurate quantification of parent trans-anethole in plasma or urine is hindered by its low stability, volatility, and susceptibility to matrix effects [2]. Trans-Anethole-d3 serves as the optimal internal standard for LC-MS/MS or GC-MS assays, providing near-identical recovery and ionization to correct for these analytical challenges. Procurement is justified for any regulated bioanalytical method requiring validation per FDA/EMA guidelines, where the use of a stable isotope-labeled internal standard is the industry standard [3].

2. Metabolic Pathway Elucidation and Flux Analysis

Trans-anethole is metabolized via demethylation and oxidation pathways [1]. The deuterium label in Trans-Anethole-d3 enables precise tracking of these pathways in in vitro hepatocyte or microsomal incubations without interference from endogenous unlabeled compound . This application is critical for drug-drug interaction studies, toxicology assessments, and understanding the impact of genetic polymorphisms on metabolism. Procuring Trans-Anethole-d3 is essential for any study aiming to differentiate administered trans-anethole from background levels or to quantify metabolic flux rates.

3. Food and Flavor Authenticity Verification via Isotope Ratio Mass Spectrometry (IRMS)

Stable isotope analysis (δD, δ13C) is a validated method for distinguishing natural from synthetic trans-anethole in food flavorings and spirits [4]. Trans-Anethole-d3, as a highly enriched deuterated standard, can be used as a calibrant or internal standard in site-specific natural isotope fractionation (SNIF-NMR) or IRMS methods to improve accuracy in detecting adulteration. This application is particularly relevant for regulatory compliance and quality control in the food and beverage industry, where the authenticity of anise-flavored products is economically significant [5].

4. Method Development for Quantifying Trans-Anethole in Complex Matrices (Essential Oils, Alcoholic Beverages)

Trans-anethole in commercial products such as aniseed spirits is susceptible to degradation under light and thermal stress, forming cis-anethole and p-anisaldehyde [5]. Quantification in these complex, ethanol-rich matrices is challenging due to the "ouzo effect" (emulsion formation) and volatile losses during sample preparation [5]. Trans-Anethole-d3 is recommended as an internal standard to compensate for these matrix-specific losses, ensuring accurate assessment of anethole content during stability studies, shelf-life testing, and quality control release of commercial products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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